molecular formula C16H13F2NO3 B6410370 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid CAS No. 1261917-05-8

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid

Cat. No.: B6410370
CAS No.: 1261917-05-8
M. Wt: 305.28 g/mol
InChI Key: YUNPCAUGVFGVQH-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is an organic compound with the molecular formula C16H13F2NO3 It is a derivative of benzoic acid, featuring both fluorine and ethylcarbamoyl groups

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)13-4-3-9(8-14(13)18)10-5-11(16(21)22)7-12(17)6-10/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPCAUGVFGVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691916
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-05-8
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-fluorobenzoic acid.

    Formation of Intermediate: The first step involves the acylation of 3-fluoroaniline with ethyl chloroformate to form 4-(ethylcarbamoyl)-3-fluoroaniline.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-fluorobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
  • (3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid

Uniqueness

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the ethylcarbamoyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

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